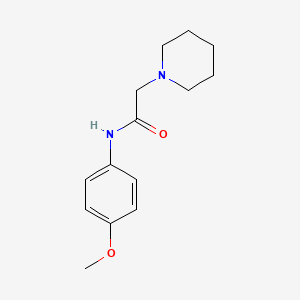

1-Piperidineacetamide, N-(4-methoxyphenyl)-

Description

1-Piperidineacetamide, N-(4-methoxyphenyl)- is a heterocyclic acetamide derivative characterized by a piperidine ring substituted with a 4-methoxyphenyl group via an acetamide linker. For instance, N-(4-methoxyphenyl)-substituted acetamides are frequently studied for their bioactivity, including anticancer and anthelmintic properties .

Key structural features include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, often contributing to conformational flexibility and target binding.

- 4-Methoxyphenyl group: Enhances solubility and modulates electronic properties via the electron-donating methoxy substituent.

- Acetamide linker: Facilitates hydrogen bonding and interactions with biological targets.

Pharmacological activities inferred from analogs include:

- Anticancer activity: Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) showed potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines .

- Improved pharmacokinetics: 4-Methoxyphenyl-substituted compounds often exhibit favorable logP, topological polar surface area (TPSA), and blood-brain barrier (BBB) permeability .

Properties

CAS No. |

58479-93-9 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |

InChI Key |

LTAOSVFYEKWEFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of Carboxylic Acid : Piperidine-1-acetic acid is treated with thionyl chloride (SOCl₂) to form piperidine-1-acetyl chloride, releasing SO₂ and HCl gases.

-

Amidation : 4-Methoxyaniline reacts with the acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A tertiary amine base, such as triethylamine (TEA), neutralizes HCl byproducts.

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like THF improve reaction rates due to better solubility of intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of 4-methoxyaniline to acyl chloride minimizes side reactions.

-

Yield : Reported yields range from 65–78% after column chromatography.

Condensation Using Carbodiimide Coupling Reagents

Alternative methods employ carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation between piperidine-1-acetic acid and 4-methoxyaniline. This approach avoids handling reactive acyl chlorides.

Protocol and Parameters

-

Activation : Piperidine-1-acetic acid is mixed with EDC and hydroxybenzotriazole (HOBt) in DCM or dimethylformamide (DMF) to form an active ester.

-

Coupling : 4-Methoxyaniline is added, and the reaction proceeds at room temperature for 12–24 hours.

Advantages and Limitations

-

Yield : 70–85%, higher than acyl chloride methods due to reduced hydrolysis.

-

Cost : EDC and HOBt increase reagent expenses compared to SOCl₂.

-

Side Reactions : Over-activation of the carboxylic acid may lead to oligomerization.

Base-Mediated Condensation in Non-Protonic Solvents

Adapting methodologies from piperazine syntheses, this route utilizes alkaline conditions to deprotonate 4-methoxyaniline, enhancing its nucleophilicity for reaction with piperidine-1-acetic acid derivatives.

Industrial-Scale Adaptation

-

Reagents : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in DMF or toluene.

-

Temperature : 80–100°C to accelerate amide formation while minimizing decomposition.

-

Workup : Aqueous extraction removes unreacted aniline, followed by recrystallization from ethyl acetate.

Key Findings

-

Scalability : Continuous flow microreactors (as in) could enhance efficiency by improving heat/mass transfer.

Comparative Analysis of Methods

| Method | Reagents | Solvent | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Acyl Substitution | SOCl₂, TEA | THF/DCM | 0–25°C | 65–78% | Moderate |

| Carbodiimide Coupling | EDC, HOBt | DMF/DCM | 25°C | 70–85% | High (cost-limited) |

| Base-Mediated Condensation | NaOH, K₂CO₃ | DMF/toluene | 80–100°C | 60–70% | High (batch) |

| Electroreductive Cyclization | Electrochemical cell | THF/H₂O | Ambient | N/A | High (continuous flow) |

Industrial Production and Continuous Flow Synthesis

Large-scale synthesis of 1-Piperidineacetamide, N-(4-methoxyphenyl)- may leverage continuous flow reactors, as demonstrated for related piperidine compounds. Key considerations include:

-

Residence Time : Optimized to 10–15 minutes for complete conversion.

-

Solvent Recovery : In-line distillation units recycle DMF or THF, reducing waste.

-

Catalyst Integration : Heterogeneous catalysts (e.g., immobilized lipases) could enable enzymatic amidation under mild conditions.

Chemical Reactions Analysis

Amide Group Reactions

The acetamide moiety in this compound undergoes reactions characteristic of amides, including hydrolysis, amidation, and nucleophilic acyl substitution.

-

Hydrolysis :

The amide group can hydrolyze under acidic or basic conditions to form carboxylic acid and amine derivatives. For example, treatment with strong acids (HCl, H2SO4) or bases (NaOH) cleaves the amide bond, yielding 1-piperidineacetic acid and 4-methoxyaniline. -

Amidation :

The compound can act as a nucleophile in reactions with acylating agents (e.g., acid chlorides, anhydrides). For instance, coupling with heteroaryl acetic acids under CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and NH4OH conditions forms stable amides, as demonstrated in ghrelin receptor antagonist studies . -

Nucleophilic Acyl Substitution :

The amide nitrogen may participate in reactions with electrophiles. For example, Lewis acids (e.g., AlCl3) can facilitate substitution at the carbonyl carbon, enabling the introduction of new substituents.

Piperidine Ring Reactions

The piperidine ring, a tertiary amine, undergoes alkylation, oxidation, and nucleophilic substitution.

-

Alkylation :

The nitrogen atom in the piperidine ring reacts with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts. This reaction is critical in optimizing lipophilicity for drug absorption . -

Oxidation :

Oxidizing agents like KMnO4 or H2O2 can oxidize the piperidine ring, potentially forming lactams or other oxidized derivatives. This reactivity is noted in similar piperidine acetamides. -

Nucleophilic Substitution :

The piperidine nitrogen may displace leaving groups in electrophilic substrates. For example, reactions with activated esters or carbonyl compounds under basic conditions can yield novel derivatives.

4-Methoxyphenyl Substituent Reactions

The 4-methoxyphenyl group contributes to the compound’s electronic and steric properties.

-

Demethylation :

The methoxy group can be demethylated under strong acidic conditions (e.g., HI) to form a phenol derivative, altering the compound’s lipophilicity and hydrogen-bonding capacity . -

Electrophilic Aromatic Substitution :

The aromatic ring may undergo reactions with electrophiles (e.g., nitration, bromination) at the para position relative to the methoxy group. This reactivity is influenced by the electron-donating methoxy substituent .

Structural and Reactivity Data

Mechanistic Insights

The compound’s reactivity is governed by:

-

Amide Hydrolysis : pH-dependent, with acidic conditions favoring protonation of the carbonyl oxygen, enhancing nucleophilic attack.

-

Piperidine Ring Alkylation : Steric hindrance at the nitrogen center limits reactivity, requiring strong alkylating agents .

-

Demethylation : Acidic conditions facilitate cleavage of the O–CH3 bond, forming phenolic derivatives .

Scientific Research Applications

Scientific Research Applications

1-Piperidineacetamide, N-(4-methoxyphenyl)- has been investigated for various applications in scientific research:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various reactions allows chemists to create diverse derivatives that can exhibit unique properties.

Biology

- Enzyme Inhibition Studies : Research indicates that derivatives of piperidine compounds can inhibit specific enzymes such as acetylcholinesterase and α-glucosidase. These studies are crucial for understanding metabolic pathways and developing treatments for conditions like diabetes and Alzheimer’s disease .

- Receptor Binding : The compound's interaction with neurotransmitter receptors has been studied to explore its potential in treating neurological disorders. For instance, it may modulate dopamine receptor activity, which is significant for addressing substance use disorders .

Medicine

- Therapeutic Potential : There is growing interest in the therapeutic applications of 1-Piperidineacetamide, N-(4-methoxyphenyl)- in treating neurological and psychiatric disorders. Its ability to influence neurotransmitter systems could lead to novel treatments for conditions such as depression and anxiety .

- Antidiabetic Properties : Some studies have highlighted the compound's potential as an antidiabetic agent due to its ability to inhibit enzymes involved in glucose metabolism. This suggests that it could play a role in managing type 2 diabetes by improving insulin sensitivity and glucose handling .

Case Studies

Several studies have documented the efficacy of piperidine derivatives in various applications:

- A study on morpholine and piperazine derivatives demonstrated their effectiveness as enzyme inhibitors with potential antidiabetic effects. The findings suggest that modifications to the piperidine structure can enhance inhibitory activity against metabolic enzymes .

- Another investigation focused on the development of dopamine D3 receptor antagonists using similar piperidine structures. These compounds showed promise in treating substance use disorders by selectively modulating receptor activity without significant off-target effects .

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Pharmacological Differences

Structural and Functional Analysis

A. Heterocyclic Modifications

- Piperidine vs. Pyrrolidine/Morpholine :

B. Aryl Substituent Effects

- 4-Methoxyphenyl vs. 4-Bromophenyl/4-Chlorophenyl :

C. Linker and Functional Groups

- Sulfonyl vs. Pentanamide Linkers: Sulfonyl groups (e.g., Compound 38) increase TPSA and target affinity but may reduce oral bioavailability .

Pharmacokinetic and Toxicological Profiles

- N-(4-Methoxyphenyl)pentanamide :

- BCI-121 :

- Synergistic with chemotherapy drugs but requires further toxicity studies in vivo .

Biological Activity

1-Piperidineacetamide, N-(4-methoxyphenyl)- (CAS Number: 721686) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-Piperidineacetamide, N-(4-methoxyphenyl)- is characterized by the following chemical structure:

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- IUPAC Name : N-(4-methoxyphenyl)-1-piperidineacetamide

The presence of the piperidine ring is significant as it is often associated with various biological activities, including antitumor and neuroprotective effects.

Antitumor Activity

Recent studies have indicated that compounds containing piperidine moieties exhibit promising anticancer properties. For instance, derivatives of piperidine have shown efficacy against several cancer cell lines, including prostate and breast cancer cells.

- Case Study : A study demonstrated that piperazine derivatives significantly inhibited the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase . The mechanism involved DNA damage and decreased expression of dyskerin, which is crucial for telomerase activity.

Neuroprotective Effects

1-Piperidineacetamide derivatives have been investigated for their potential as neuroprotective agents. Research has identified certain piperidine compounds as selective antagonists for neuropeptide Y receptors, which play a role in neuroprotection and could be beneficial in treating central nervous system disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that piperidine derivatives can exhibit activity against various pathogens, although specific data on 1-piperidineacetamide, N-(4-methoxyphenyl)- is limited.

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-piperidineacetamide, N-(4-methoxyphenyl)- is crucial for optimizing its biological activity.

In Vivo Studies

In vivo experiments involving animal models have shown that piperidine derivatives can reduce tumor growth without significant toxicity. For example, a study reported that certain piperazine compounds effectively reduced pathological changes in liver tissues in DEN-induced rats .

Toxicity Profile

While many piperidine derivatives demonstrate beneficial effects, their toxicity profiles must be carefully evaluated. The compound's safety in pharmacological applications remains an area for further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Piperidineacetamide, N-(4-methoxyphenyl)-, and what analytical methods validate its purity?

- Synthesis : A typical route involves alkylation of piperidine derivatives with α-chloroacetamides under basic conditions. For example, reacting 1-(4-methoxyphenyl)piperidin-4-one with α-chloroacetamide derivatives in solvents like ethanol or acetonitrile, followed by purification via column chromatography .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (GC/MS) are critical for structural confirmation. For instance, ¹HNMR peaks at δ 7.40–7.24 (aromatic protons) and δ 3.78 (methoxy group) confirm substituent positions . Purity is assessed using HPLC or TLC .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

- X-ray crystallography is employed to determine bond angles, torsion angles, and spatial arrangement. For analogous piperidine derivatives, studies reveal chair conformations in the piperidine ring and planar orientations of aryl groups, which influence biological interactions .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

- Piperidineacetamide derivatives are studied for CNS activity, including potential anxiolytic or neuroprotective effects. In vitro assays include receptor-binding studies (e.g., serotonin or dopamine receptors) and enzyme inhibition assays (e.g., acetylcholinesterase). In vivo models may involve rodent behavioral tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in N-substitution reactions?

- Variables such as solvent polarity (e.g., DMF vs. acetonitrile), temperature, and catalyst choice (e.g., palladium for cross-coupling) significantly impact regioselectivity. For example, using anhydrous conditions and slow reagent addition minimizes side reactions like over-alkylation . Computational modeling (e.g., DFT calculations) predicts reactive sites, guiding experimental design .

Q. How do researchers resolve contradictions in spectroscopic data across studies?

- Discrepancies in NMR or mass spectra often arise from differences in solvent, concentration, or instrumentation. Cross-validation with multiple techniques (e.g., IR spectroscopy for functional groups) and comparison to literature data for structurally similar compounds (e.g., 4-methoxy-substituted piperidines) help resolve ambiguities .

Q. What strategies are employed to enhance the compound's metabolic stability in pharmacological studies?

- Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) or stabilizing the amide bond via methyl substitution, reduce susceptibility to enzymatic degradation. In vitro metabolic assays using liver microsomes and LC-MS/MS analysis track metabolite formation .

Methodological Considerations

Q. How is computational chemistry applied to predict the compound's interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like GPCRs. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with the methoxy group) .

Q. What experimental designs are used to assess structure-activity relationships (SAR) in derivatives?

- A systematic approach involves synthesizing analogs with variations in the piperidine ring (e.g., substituents at C-4) or acetamide moiety. Biological screening (e.g., IC₅₀ values in enzyme assays) and statistical analysis (e.g., QSAR models) correlate structural features with activity .

Key Challenges and Future Directions

- Synthetic Challenges : Scalability of multi-step reactions and purification of stereoisomers remain hurdles. Continuous-flow chemistry may address yield limitations .

- Biological Translation : Bridging in vitro potency to in vivo efficacy requires advanced pharmacokinetic profiling, including bioavailability and toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.